molecular formula C19H24FN3O7S B1391524 Levofloxacin mesylate CAS No. 226578-51-4

Levofloxacin mesylate

Numéro de catalogue: B1391524
Numéro CAS: 226578-51-4
Poids moléculaire: 457.5 g/mol
Clé InChI: ZSPLOATUDIRNAS-PPHPATTJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levofloxacin mesylate is a fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is the mesylate salt form of levofloxacin, which is the S-(-) enantiomer of ofloxacin. This compound is known for its broad-spectrum antibacterial activity, making it effective against both gram-positive and gram-negative bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Levofloxacin mesylate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the key intermediate, levofloxacin, which involves the cyclization of a quinolone derivative. The final step involves the reaction of levofloxacin with methanesulfonic acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the purity and stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Levofloxacin mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of levofloxacin, which can have different pharmacological properties and applications .

Applications De Recherche Scientifique

Clinical Applications

Levofloxacin mesylate is indicated for a wide range of infections, including:

  • Respiratory Tract Infections : Effective against pneumonia (both community-acquired and nosocomial), acute bacterial sinusitis, and chronic bronchitis exacerbations.
  • Urinary Tract Infections (UTIs) : Used for both complicated and uncomplicated UTIs, including acute pyelonephritis.
  • Skin and Skin Structure Infections : Treats various skin infections caused by susceptible bacteria.
  • Prostatitis : Chronic bacterial prostatitis can be effectively managed with levofloxacin.
  • Anthrax and Plague : It is used as a post-exposure prophylaxis for inhalational anthrax and treatment for plague .

Table of Indications

ConditionSpecific Use CaseEvidence Level
PneumoniaCommunity-acquired, nosocomialHigh
Urinary Tract InfectionsComplicated, uncomplicatedHigh
Skin InfectionsComplicated skin structure infectionsModerate
Chronic Bacterial ProstatitisEffective managementHigh
AnthraxPost-exposure prophylaxisHigh
PlagueTreatmentModerate

Case Studies

  • Multidrug-Resistant Tuberculosis (MDR-TB) :
    A recent study demonstrated that levofloxacin significantly reduced the risk of MDR-TB by 45% in treated adults and adolescents. This highlights its potential as a second-line agent in tuberculosis treatment regimens .
  • Inhalational Anthrax :
    Levofloxacin has been suggested as an alternative to ciprofloxacin for inhalational anthrax treatment when logistical issues arise. Its efficacy in this context has been supported by guidelines from health authorities .
  • Chronic Bacterial Prostatitis :
    A clinical trial showed that levofloxacin was effective in treating chronic bacterial prostatitis, with patients reporting significant symptom relief and improvement in quality of life measures .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability (approximately 99%) and extensive tissue penetration. It reaches therapeutic concentrations in various body fluids, including urine and prostatic tissue, making it suitable for treating urinary and prostate infections .

Safety Profile

While generally well-tolerated, levofloxacin can cause side effects such as gastrointestinal disturbances, central nervous system effects (e.g., dizziness), and potential tendon damage. Caution is advised in patients with a history of tendon disorders or those concurrently using corticosteroids .

Mécanisme D'action

Levofloxacin mesylate exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • Moxifloxacin
  • Gatifloxacin
  • Gemifloxacin
  • Ciprofloxacin

Comparison

Levofloxacin mesylate is unique among fluoroquinolones due to its high potency and broad-spectrum activity. It has a higher affinity for bacterial DNA gyrase and topoisomerase IV compared to other fluoroquinolones, making it more effective against resistant bacterial strains. Additionally, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and tissue penetration .

This compound stands out for its efficacy in treating a wide range of infections, making it a valuable antibiotic in both clinical and research settings.

Activité Biologique

Levofloxacin mesylate is a fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. It is primarily used to treat infections caused by various gram-positive and gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in different models, and safety profile based on diverse research findings.

Levofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in cell death. The compound is effective against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

1. In Vitro Studies

Levofloxacin has demonstrated significant antibacterial activity in various in vitro studies. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for common pathogens are as follows:

PathogenMIC (µg/ml)MBC (µg/ml)
Staphylococcus aureus0.120.25
Escherichia coli0.51
Pseudomonas aeruginosa24

These values indicate that levofloxacin is generally more potent than traditional antibiotics like vancomycin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

2. Animal Models

In a guinea pig model, levofloxacin was administered intraperitoneally at a dose of 50 mg/kg three hours before a bacterial challenge with MRSA. It was found to be more effective than vancomycin in preventing infections in tissue cages infected with high inocula of MRSA .

In another study involving rats with chronic tissue cage infections, levofloxacin treatment resulted in significant reductions in bacterial counts compared to control groups, demonstrating its efficacy in treating established infections .

Case Studies and Clinical Findings

A retrospective study evaluated the use of levofloxacin in pediatric patients with serious infections caused by multidrug-resistant bacteria. The study reported an etiological conversion rate of 44.44% for Stenotrophomonas maltophilia, indicating its potential effectiveness against challenging pathogens despite not being the first-line treatment recommended by clinical guidelines .

Safety Profile and Toxicity

This compound has been associated with a favorable safety profile; however, some studies have indicated potential hepatotoxicity when compared to other fluoroquinolones like trovafloxacin. In liver models treated with levofloxacin, no significant alterations in cellular integrity or markers of liver injury were observed, contrasting sharply with the effects seen with trovafloxacin .

The following table summarizes key safety findings from relevant studies:

Study FocusLevofloxacin EffectsTrovafloxacin Effects
Liver toxicityNo significant changes in cell viabilitySignificant increase in LDH and ALT levels
Cytokine profileSlight increase in TNF-α at high dosesMarked alterations observed

Propriétés

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.CH4O3S/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-5(2,3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,2,3,4)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPLOATUDIRNAS-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673048
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226578-51-4
Record name Levofloxacin mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226578514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV1WR4G2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Levofloxacin mesylate
Reactant of Route 3
Reactant of Route 3
Levofloxacin mesylate
Reactant of Route 4
Reactant of Route 4
Levofloxacin mesylate
Reactant of Route 5
Reactant of Route 5
Levofloxacin mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.